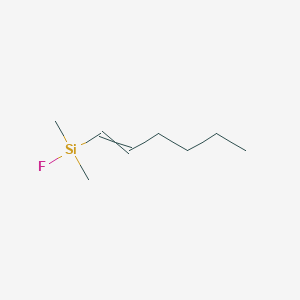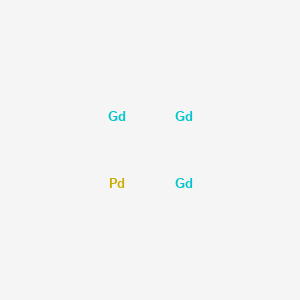
Gadolinium--palladium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gadolinium–palladium (3/1) is a bimetallic compound composed of gadolinium and palladium in a 3:1 ratio. This compound has garnered significant interest due to its unique properties and potential applications in various fields, including catalysis, medical imaging, and materials science. The combination of gadolinium’s magnetic properties and palladium’s catalytic abilities makes this compound particularly intriguing for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium–palladium (3/1) typically involves the co-precipitation method, where gadolinium and palladium salts are dissolved in a suitable solvent, followed by the addition of a precipitating agent to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of a homogeneous product .
Industrial Production Methods: Industrial production of gadolinium–palladium (3/1) often employs high-temperature solid-state reactions. In this method, gadolinium oxide and palladium oxide are mixed in the desired stoichiometric ratio and heated to high temperatures in a controlled atmosphere. This process results in the formation of the bimetallic compound with high purity and yield .
化学反应分析
Types of Reactions: Gadolinium–palladium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both gadolinium and palladium.
Common Reagents and Conditions:
Oxidation: Gadolinium–palladium (3/1) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of gadolinium oxide and palladium oxide, while reduction can yield elemental gadolinium and palladium .
科学研究应用
Gadolinium–palladium (3/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) as a contrast agent.
Medicine: Gadolinium–palladium (3/1) is being explored for its potential in targeted drug delivery and cancer treatment due to its ability to generate reactive oxygen species.
Industry: It is used in the development of advanced materials, such as high-performance alloys and coatings.
作用机制
The mechanism by which gadolinium–palladium (3/1) exerts its effects is primarily based on the individual properties of gadolinium and palladium. Gadolinium’s paramagnetic nature enhances the contrast in MRI, while palladium’s catalytic properties facilitate various chemical reactions. The compound interacts with molecular targets through coordination bonds, redox reactions, and surface interactions, leading to the desired effects in different applications .
相似化合物的比较
Gadolinium–platinum (3/1): Similar to gadolinium–palladium (3/1), this compound combines gadolinium’s magnetic properties with platinum’s catalytic abilities.
Gadolinium–rhodium (3/1): This compound also exhibits unique magnetic and catalytic properties, making it useful in similar applications.
Uniqueness: Gadolinium–palladium (3/1) stands out due to its relatively lower cost compared to platinum-based compounds and its higher resistance to oxidation. Additionally, the combination of gadolinium and palladium offers a unique balance of magnetic and catalytic properties, making it suitable for a broader range of applications .
属性
CAS 编号 |
167998-93-8 |
|---|---|
分子式 |
Gd3Pd |
分子量 |
578.2 g/mol |
IUPAC 名称 |
gadolinium;palladium |
InChI |
InChI=1S/3Gd.Pd |
InChI 键 |
FSVZYSBMGITBCW-UHFFFAOYSA-N |
规范 SMILES |
[Pd].[Gd].[Gd].[Gd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


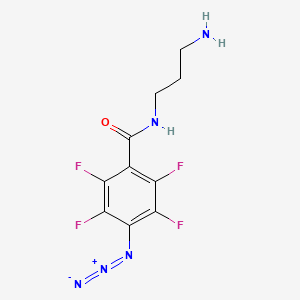
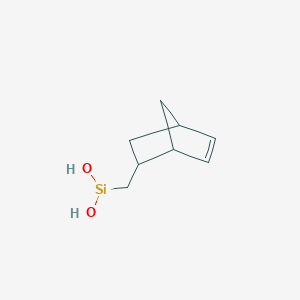
![1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12568299.png)
![2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B12568304.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-](/img/structure/B12568307.png)

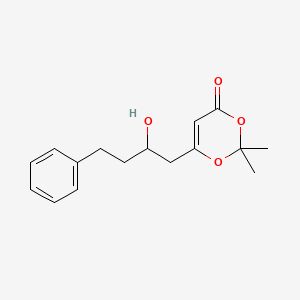
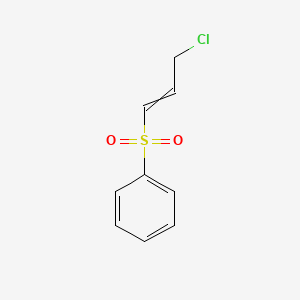
![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid;1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one](/img/structure/B12568338.png)

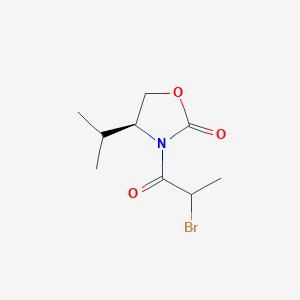
![Phosphine, [2-(chloromethyl)phenyl]diphenyl-](/img/structure/B12568370.png)
